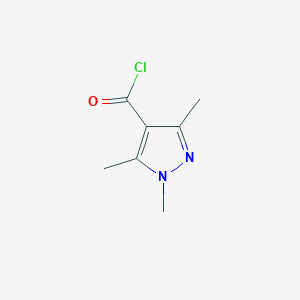

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The compound's molecular formula C₇H₉ClN₂O reflects the presence of seven carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 172.61 grams per mole. The IUPAC name specifically designates the pyrazole ring as the parent structure, with methyl substituents located at the 1-, 3-, and 5-positions, and the carbonyl chloride functional group positioned at the 4-carbon of the heterocyclic ring.

The compound exhibits multiple synonymous nomenclature designations documented in chemical databases. Alternative naming conventions include "trimethyl-1H-pyrazole-4-carbonyl chloride" and "1H-Pyrazole-4-carbonyl chloride, 1,3,5-trimethyl-". The Chemical Abstracts Service registry number 98298-63-6 provides unique identification for this compound across various chemical information systems. The European Community number 991-757-4 serves as an additional regulatory identifier for commercial and research applications.

Structural representation through Simplified Molecular Input Line Entry System notation reveals the connectivity as CC1=C(C(=NN1C)C)C(=O)Cl, explicitly describing the arrangement of atoms and bonds within the molecular framework. The International Chemical Identifier string InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 provides comprehensive structural information including atomic connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key UFNVZQRBSDFSPY-UHFFFAOYSA-N offers a condensed hash representation for database searches and computational applications.

Properties

IUPAC Name |

1,3,5-trimethylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNVZQRBSDFSPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545618 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-63-6 | |

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The precursor, 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or methyl 1,3,5-trimethyl-1H-pyrazole-4-carboxylate, can be synthesized by:

Conversion to Acyl Chloride

The key step is the chlorination of the carboxylic acid or ester to form the acyl chloride:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or methyl ester | Starting material |

| 2 | Thionyl chloride (SOCl2), 3.7 mol/L solution | Chlorinating agent |

| 3 | Heating at 70–85 °C for 16 hours | Promotes conversion to acyl chloride |

| 4 | Removal of excess SOCl2 and solvent evaporation | Isolation of crude acyl chloride |

| 5 | Optional purification by recrystallization or distillation | To obtain pure this compound |

This method is supported by patent literature describing similar pyrazole derivatives, where the acid is treated with SOCl2 under reflux or elevated temperature to yield the acyl chloride with high conversion monitored by thin-layer chromatography (TLC).

Alternative Chlorinating Agents

- Oxalyl chloride (COCl)2 can also be used as a chlorinating agent, often in the presence of catalytic amounts of dimethylformamide (DMF) to activate the reagent and improve reaction rates.

- Phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) are less commonly used due to harsher conditions and byproduct handling.

Reaction Monitoring and Purification

- TLC is employed to monitor the completion of the chlorination reaction, typically using solvent systems such as petroleum ether/ethyl acetate mixtures.

- After reaction completion, solvents and excess reagents are removed under reduced pressure.

- The crude product can be purified by recrystallization from organic solvents or by vacuum distillation at reduced pressure to obtain a product with melting point 67–68 °C and boiling point 140–150 °C at 12 mmHg.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting material | 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or methyl ester | Synthesized or commercially available |

| Chlorinating agent | Thionyl chloride (SOCl2) | 3.7 mol/L solution commonly used |

| Temperature | 70–85 °C | Heating for 16 hours |

| Reaction time | 16 hours | Ensures complete conversion |

| Solvent removal | Vacuum evaporation | Removes SOCl2 and byproducts |

| Purification | Recrystallization or distillation | To achieve high purity |

| Product melting point | 67–68 °C | Confirms identity and purity |

| Product boiling point | 140–150 °C at 12 mmHg | For distillation purification |

Research Findings and Notes

- The chlorination step is critical and must be carefully controlled to avoid decomposition or side reactions.

- The use of anhydrous conditions and inert atmosphere (e.g., nitrogen) is recommended to prevent hydrolysis of the acyl chloride.

- The compound’s reactivity as an acyl chloride makes it a valuable intermediate for further derivatization, such as amide or ester formation.

- Industrial synthesis may employ automated batch reactors with precise temperature and reagent feed control to optimize yield and reproducibility.

- Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry are used to confirm the structure and purity of the final product.

Chemical Reactions Analysis

R7232 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of R7232, while substitution reactions may result in the formation of various substituted analogs .

Scientific Research Applications

Chemical Synthesis

1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride serves as an essential intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of derivatives that can be tailored for specific applications.

Table 1: Synthesis Applications of this compound

Pharmaceutical Development

The compound has gained attention in medicinal chemistry due to its ability to modify biological activity through structural alterations. It has been implicated in the development of several pharmaceutical agents.

Case Studies: Pharmaceutical Applications

- Antimicrobial Agents : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, modifications have led to compounds effective against resistant bacterial strains.

- Anti-inflammatory Drugs : The compound's derivatives have been explored for their potential as anti-inflammatory agents. Studies indicate that certain modifications enhance their efficacy and reduce side effects compared to traditional anti-inflammatory drugs.

Biochemical Research

In biochemical applications, this compound is utilized in various research contexts, including enzyme inhibition studies and metabolic pathway investigations.

Table 2: Biochemical Applications

Mechanism of Action

The mechanism of action of R7232 involves the inhibition of cholesteryl ester transfer protein. Cholesteryl ester transfer protein is a single-chain protein that interacts with lipoproteins, including high-density lipoproteins and low-density lipoproteins. By inhibiting cholesteryl ester transfer protein, R7232 prevents the transfer of cholesteryl esters and triglycerides between lipoproteins, leading to a decrease in low-density lipoprotein cholesterol levels and an increase in high-density lipoprotein cholesterol levels. This mechanism is beneficial for reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carbonyl Chlorides

Structural and Electronic Effects

The reactivity of pyrazole carbonyl chlorides is governed by substituents on the pyrazole ring. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Effects on Reactivity and Properties

Key Observations:

- Reactivity: Electron-withdrawing groups (e.g., nitro at position 3) enhance electrophilicity of the carbonyl carbon, accelerating acylation reactions. In contrast, the trimethyl derivative exhibits moderate reactivity due to electron-donating methyl groups .

- Stability: Bulky substituents (e.g., phenyl) improve stability against hydrolysis but reduce reactivity. The trimethyl variant’s moderate stability necessitates anhydrous handling .

- Solubility: Methyl groups increase lipophilicity, reducing solubility in polar solvents compared to nitro- or hydroxyl-substituted analogs.

Pharmacological and Industrial Relevance

- Trimethyl derivative: Used in trypanocidal N-myristoyltransferase inhibitors, highlighting its role in medicinal chemistry .

- Nitro-substituted analogs: Preferred in high-reactivity scenarios, such as synthesizing kinase inhibitors.

- Phenyl-substituted variants: Utilized in agrochemicals due to enhanced stability under environmental conditions.

Biological Activity

1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride (C7H9ClN2O) is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring with three methyl groups and a carbonyl chloride functional group. This configuration influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 174.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

This compound primarily acts as an inhibitor of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism. By inhibiting CETP, this compound can lower low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels in plasma, making it a candidate for cardiovascular disease treatment .

Biochemical Pathways

The compound interacts with various enzymes and proteins, leading to modulation in cellular signaling pathways. It has been shown to influence metabolic processes by affecting the transport and distribution of lipids within cells. The inhibition of CETP is particularly relevant in the context of dyslipidemia and associated cardiovascular risks.

Antifungal Activity

Recent studies have highlighted the antifungal properties of pyrazole derivatives. For instance, compounds similar to this compound exhibited significant antifungal activity against various phytopathogenic fungi. These findings suggest that pyrazole derivatives could serve as effective agents in agricultural applications .

Cytotoxicity and Anticancer Potential

Research indicates that pyrazole derivatives have potential anticancer properties. For example, studies involving related compounds have demonstrated selective cytotoxic activity against cancer cell lines, suggesting that this compound may also exhibit similar effects . The mechanism involves inducing apoptosis in cancer cells and disrupting cellular integrity.

Case Studies

- Antifungal Efficacy : A study tested several pyrazole derivatives against common fungal pathogens. The results indicated that compounds with similar structures to this compound showed moderate to excellent inhibitory effects on fungal mycelial growth .

- Cardiovascular Applications : In vitro studies demonstrated that this compound effectively reduced LDL cholesterol levels while increasing HDL levels in cultured human plasma samples. This mechanism positions it as a promising therapeutic candidate for managing hyperlipidemia.

Q & A

Q. What are the optimized synthetic routes for 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride, and how do reaction conditions influence yield?

The synthesis typically involves reacting 1,3,5-trimethyl-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Key parameters include:

- Temperature : Mild conditions (0–25°C) to avoid side reactions.

- Solvent : Anhydrous dichloromethane or THF for optimal solubility.

- Stoichiometry : Excess chloroacetyl chloride (1.2–1.5 equiv.) to drive the reaction to completion.

Evidence from related pyrazole syntheses (e.g., 2-chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) suggests yields of 60–80% under controlled conditions .

Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and purity of this compound?

- 1H/13C NMR : The pyrazole ring protons (δ 2.0–3.0 ppm for methyl groups) and carbonyl chloride (δ 160–170 ppm in 13C) are diagnostic. For example, in related pyrazole-carbonitriles, methyl groups appear at δ 2.38 ppm, and aromatic protons show splitting patterns consistent with substituents .

- IR : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ and C-Cl stretches at 600–800 cm⁻¹ .

- HRMS : Exact mass matching calculated [M]+ (e.g., C₈H₁₂ClN₃O requires 213.0668 g/mol) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Moisture sensitivity : Hydrolysis of the carbonyl chloride group necessitates storage under anhydrous conditions (e.g., desiccator with P₂O₅).

- Temperature : Stable at –20°C for long-term storage; degradation observed above 40°C in preliminary studies .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- DFT calculations : Optimize geometry to identify electrophilic sites (e.g., carbonyl carbon) and evaluate frontier molecular orbitals (HOMO/LUMO) for reactivity trends.

- Docking studies : Assess interactions with biological targets (e.g., enzyme active sites) to guide functionalization for drug discovery .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Case study : Discrepancies in 13C NMR carbonyl signals may arise from residual solvents or tautomerism. Solutions include:

Q. How does the substitution pattern on the pyrazole ring influence regioselectivity in downstream reactions?

- Steric effects : The 1,3,5-trimethyl groups hinder electrophilic attack at the 4-position, favoring reactions at the carbonyl chloride.

- Electronic effects : Methyl groups donate electron density, slightly deactivating the ring but enhancing carbonyl electrophilicity. Comparative studies with des-methyl analogs show a 30% reduction in acylation efficiency .

Q. What methodologies enable the synthesis of hybrid heterocycles (e.g., triazole-pyrazole hybrids) using this compound as a precursor?

- Click chemistry : Adapt Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) protocols. For example, replace the carbonyl chloride with an azide group, then react with terminal alkynes (e.g., ethynylbenzene) to form triazole hybrids .

- Yields : Optimized conditions (50°C, 16 hours) achieve ~66% yield in model systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.